

Spectroscopic Profile of 4-Aminobenzoylglutamic Acid: A Technical Guide

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Compound of Interest

2-[(4-

Compound Name: *Aminobenzoyl)amino]pentanedioic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminobenzoylglutamic acid, a key metabolite of folic acid. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and quantification in research and drug development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 4-Aminobenzoylglutamic acid. The following tables summarize the predicted chemical shifts for ^1H and ^{13}C NMR in deuterated water (D_2O). It is important to note that experimental values may vary based on solvent, concentration, and pH.

^1H NMR Spectral Data (Predicted)

Solvent: D_2O

Chemical Shift (ppm)	Multiplicity	Assignment
~7.6	Doublet	2H, Aromatic CH adjacent to C=O
~6.7	Doublet	2H, Aromatic CH adjacent to NH ₂
~4.5	Multiplet	1H, α -CH of glutamic acid
~2.4	Triplet	2H, γ -CH ₂ of glutamic acid
~2.1	Multiplet	2H, β -CH ₂ of glutamic acid

Table 1: Predicted ¹H NMR chemical shifts for 4-Aminobenzoylglutamic acid in D₂O.

¹³C NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Assignment
~180	Carboxylic acid C=O (γ -carboxyl)
~178	Carboxylic acid C=O (α -carboxyl)
~170	Amide C=O
~152	Aromatic C-NH ₂
~131	Aromatic C-H
~120	Aromatic C-C=O
~115	Aromatic C-H
~55	α -CH of glutamic acid
~33	γ -CH ₂ of glutamic acid
~29	β -CH ₂ of glutamic acid

Table 2: Predicted ¹³C NMR chemical shifts for 4-Aminobenzoylglutamic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The following table outlines the predicted characteristic IR absorption bands for 4-Aminobenzoylglutamic acid.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine and amide)
3000-2800	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1650	Strong	C=O stretch (amide I)
~1600	Medium	N-H bend (amine), C=C stretch (aromatic)
~1540	Medium	N-H bend (amide II)

Table 3: Predicted FT-IR peak assignments for 4-Aminobenzoylglutamic acid.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The following data was obtained from tandem mass spectrometry (MS-MS) experiments.

Precursor m/z	Precursor Ion	Collision Energy	Major Fragment Ions (m/z)
267.0975	[M+H] ⁺	Not Specified	120, 130, 138
265.083	[M-H] ⁻	Not Specified	136, 221, 247

Table 4: MS-MS fragmentation data for 4-Aminobenzoylglutamic acid.[\[2\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and experimental conditions.

NMR Spectroscopy

- Sample Preparation: Dissolve an appropriate amount of 4-Aminobenzoylglutamic acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be optimized for the instrument's sensitivity, typically in the range of 5-20 mg/mL.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-5 seconds.
 - The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or a residual solvent peak).

FT-IR Spectroscopy

- Sample Preparation (Solid State):

- KBr Pellet Method: Mix a small amount of the finely ground solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrument: A Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or clean ATR crystal.
 - Place the sample in the instrument and record the sample spectrum.
 - The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm^{-1} .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation: Dissolve the sample in a suitable solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization. The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.
- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a triple quadrupole or ion trap mass spectrometer for MS-MS experiments).
- Data Acquisition:
 - Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).
 - Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to maximize the signal intensity of the parent ion.

- For MS-MS, select the precursor ion ($[M+H]^+$ or $[M-H]^-$) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent and fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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